(2S)-Pyrrolidin-2-ylmethylamine

Catalog No.
S606133
CAS No.
69500-64-7
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-Pyrrolidin-2-ylmethylamine

CAS Number

69500-64-7

Product Name

(2S)-Pyrrolidin-2-ylmethylamine

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanamine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m0/s1

InChI Key

AUKXFNABVHIUAC-YFKPBYRVSA-N

SMILES

C1CC(NC1)CN

Synonyms

(2S)-2-Pyrrolidinemethanamine; (S)-2-Pyrrolidinemethanamine; (S)-2-(Aminomethyl)pyrrolidine; (S)-Pyrrolidin-2-ylmethanamine

Canonical SMILES

C1CC(NC1)CN

Isomeric SMILES

C1C[C@H](NC1)CN

The exact mass of the compound (2S)-Pyrrolidin-2-ylmethylamine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pyrrolidin-2-ylmethylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S)-Pyrrolidin-2-ylmethylamine is a highly versatile chiral vicinal diamine characterized by a rigid pyrrolidine ring and a primary amine functional group. In industrial and advanced laboratory procurement, it is primarily sourced as a stereopure building block for active pharmaceutical ingredients (APIs) and as a privileged ligand or organocatalyst for asymmetric synthesis. The strict (S)-configuration provides a defined spatial environment essential for stereocontrol, while the dual presence of a secondary ring amine and a primary exocyclic amine enables differential reactivity, hydrogen-bond donation, and robust bidentate metal coordination. Its solubility profile in a wide range of organic solvents ensures seamless integration into both homogeneous catalysis workflows and multi-step pharmaceutical scale-up processes.

Substituting (2S)-Pyrrolidin-2-ylmethylamine with generic alternatives introduces severe process inefficiencies and performance failures. Utilizing the cheaper racemic mixture, (+/-)-2-(aminomethyl)pyrrolidine, in pharmaceutical manufacturing (e.g., for Levosulpiride) mandates complex downstream enzymatic or chemical resolution steps, immediately capping the theoretical yield at 50% and extending process times by up to 172 hours [1]. Furthermore, replacing this compound with achiral diamines like ethylenediamine in transition-metal catalysis completely abolishes the stereocontrolling environment, resulting in racemic product mixtures. Structurally related precursors like L-prolinamide are also non-interchangeable, as they lack the highly nucleophilic primary amine required for efficient bidentate metal coordination and specific imine-based organocatalytic activation[2].

Downstream Process Efficiency in Levosulpiride API Synthesis

In the industrial synthesis of the antipsychotic Levosulpiride, the stereocenter must be strictly controlled. Procuring enantiopure (2S)-Pyrrolidin-2-ylmethylamine allows for direct N-ethylation to form the critical intermediate (S)-1-ethyl-2-aminomethylpyrrolidine. In contrast, starting with a racemic baseline requires downstream optical resolution using lipases (e.g., Pseudomonas cepacia), which restricts the maximum theoretical yield of the desired enantiomer to <50% and requires 24 to 172 hours of additional reaction time [1].

Evidence DimensionDownstream theoretical yield and resolution time
Target Compound DataDirect conversion (no resolution required, >95% theoretical yield preservation)
Comparator Or BaselineRacemic baseline (<50% theoretical yield, 24–172 hours resolution time)
Quantified DifferenceEliminates up to 172 hours of processing time and prevents >50% material loss
ConditionsSynthesis of (S)-1-ethyl-2-aminomethylpyrrolidine for Levosulpiride manufacturing

Procuring the enantiopure starting material bypasses costly, time-consuming downstream enzymatic resolution, drastically improving API manufacturing margins.

Catalytic Turnover Enhancement in CO2 Cycloaddition

When utilized as a ligand in the transition-metal-catalyzed cycloaddition of CO2 to epoxides, (2S)-Pyrrolidin-2-ylmethylamine significantly enhances the activation of the metal center. Compared to a baseline system utilizing niobium chloride with simple coordinated solvent (THF), the introduction of the (S)-2-aminomethylpyrrolidine ligand increases the Catalytic Turnover Number (TON) from 38 to 142 [1].

Evidence DimensionCatalytic Turnover Number (TON)
Target Compound DataTON = 142 (with (S)-2-aminomethylpyrrolidine ligand)
Comparator Or BaselineTON = 38 (baseline with coordinated THF)
Quantified Difference3.7-fold increase in catalytic turnover
ConditionsCO2 cycloaddition to styrene oxide using niobium chloride catalyst

Demonstrates superior metal activation for greenhouse gas valorization, making it a highly efficient ligand choice for scaling up cyclic carbonate production.

Stereocontrol in Chiral-at-Metal Catalyst Templating

The rigid chiral backbone of (2S)-Pyrrolidin-2-ylmethylamine is highly effective at templating stereocenters directly onto transition metals. When reacted with substituted salicylaldehydes and a cobalt(III) salt, it successfully templates the formation of well-defined Λ- and Δ-diastereomeric octahedral cationic complexes with diastereomeric ratios reaching up to >20:1. An achiral comparator like ethylenediamine completely fails to induce this metal-centered chirality, resulting in a 1:1 racemic mixture that is useless for downstream asymmetric hydrogen-bond-donor catalysis[1].

Evidence DimensionDiastereomeric Ratio (Λ/Δ) of formed metal complex
Target Compound DataUp to >20:1 (Λ/Δ) ratio
Comparator Or BaselineAchiral diamine baseline (1:1 racemic mixture)
Quantified DifferenceProvides near-complete stereocontrol over the metal center geometry
ConditionsTwo-step coordination with substituted salicylaldehydes and Co(III) salts

Essential for research and industrial groups developing next-generation chiral-at-metal catalysts, as generic diamines cannot template the required three-dimensional active site.

Precursor for Enantiopure Antipsychotic APIs

Directly utilized as the starting material for synthesizing (S)-1-ethyl-2-aminomethylpyrrolidine, the critical chiral intermediate required for Levosulpiride. Procuring the (S)-enantiomer upfront eliminates the need for complex, yield-destroying downstream enzymatic resolution[1].

Ligand for CO2 Fixation and Polycarbonate Synthesis

Employed as a bidentate ligand to enhance the turnover number of transition metal catalysts (e.g., niobium) in the cycloaddition of CO2 to epoxides, facilitating highly efficient production of cyclic carbonates [2].

Templating Agent for Chiral-at-Metal Catalysts

Used to synthesize well-defined Λ- and Δ-diastereomeric octahedral cobalt(III) complexes. The rigid pyrrolidine structure dictates the stereochemistry of the metal center, producing robust hydrogen-bond-donor catalysts for asymmetric Michael additions and epoxidations [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

100.100048391 g/mol

Monoisotopic Mass

100.100048391 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(2s)-Pyrrolidin-2-Ylmethylamine

Dates

Last modified: 08-15-2023

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